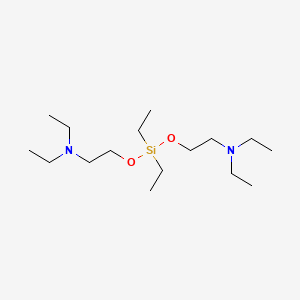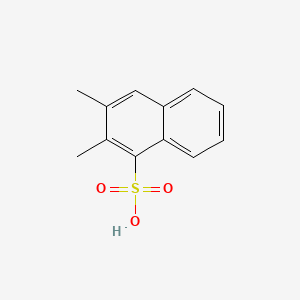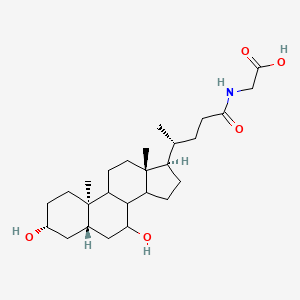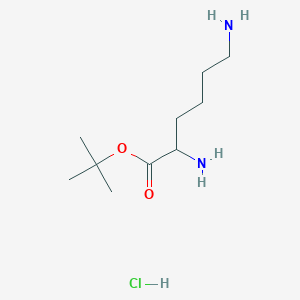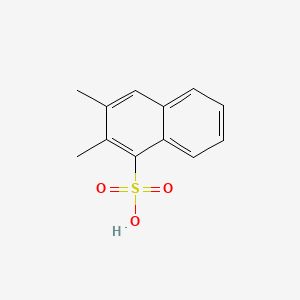![molecular formula C17H24N2O2 B13821231 3-(1,2-Diazabicyclo[2.2.2]oct-2-yl)-1-phenylpropyl acetate](/img/structure/B13821231.png)
3-(1,2-Diazabicyclo[2.2.2]oct-2-yl)-1-phenylpropyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,2-Diazabicyclo[222]oct-2-yl)-1-phenylpropyl acetate is a complex organic compound that features a bicyclic structure with nitrogen atoms and an acetate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2-Diazabicyclo[2.2.2]oct-2-yl)-1-phenylpropyl acetate typically involves the reaction of 1,2-diazabicyclo[2.2.2]octane (DABCO) with phenylpropyl acetate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters and can handle large volumes of reactants, making the process more efficient and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,2-Diazabicyclo[2.2.2]oct-2-yl)-1-phenylpropyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
3-(1,2-Diazabicyclo[2.2.2]oct-2-yl)-1-phenylpropyl acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3-(1,2-Diazabicyclo[2.2.2]oct-2-yl)-1-phenylpropyl acetate exerts its effects involves interactions with specific molecular targets. The nitrogen atoms in the bicyclic structure can act as nucleophiles, facilitating various chemical reactions. The acetate group can also participate in esterification and other reactions, contributing to the compound’s reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A similar bicyclic compound with nitrogen atoms, used as a catalyst and reagent in organic synthesis.
Quinuclidine: Another bicyclic compound with a similar structure but with one nitrogen atom replaced by a carbon atom.
Tropane: A bicyclic compound with a nitrogen atom, known for its biological activity.
Uniqueness
3-(1,2-Diazabicyclo[2.2.2]oct-2-yl)-1-phenylpropyl acetate is unique due to its specific combination of a bicyclic structure with nitrogen atoms and an acetate functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C17H24N2O2 |
|---|---|
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
[3-(1,2-diazabicyclo[2.2.2]octan-2-yl)-1-phenylpropyl] acetate |
InChI |
InChI=1S/C17H24N2O2/c1-14(20)21-17(16-5-3-2-4-6-16)9-12-19-13-15-7-10-18(19)11-8-15/h2-6,15,17H,7-13H2,1H3 |
Clé InChI |
GFYPZPADZQNBND-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC(CCN1CC2CCN1CC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-Chloropyridin-2-yl)-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]furan-3-one](/img/structure/B13821148.png)
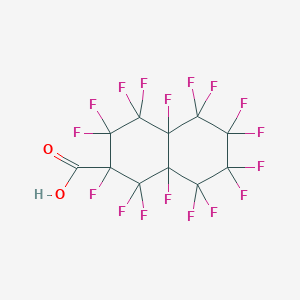
![2-[(1Z)-N-(Cyanocarbonyl)ethanehydrazonoyl]-1,4-dihydroxybenzene](/img/structure/B13821158.png)
![Butanedioic acid, sulfo-, 1-[1-methyl-2-[(1-oxo-9-octadecenyl)amino]ethyl] ester, disodium salt](/img/structure/B13821166.png)


